(S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide
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Description
“(S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide” is also known as levosulpiride . It is a chemical compound that is a selective dopamine D2 antagonist . It is used as a medication for the treatment of acute and chronic schizophrenia .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The starting point for the synthesis of derivatives was (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, which could be obtained from S-proline via a chloroacetylation followed by an amidation of its carboxylate group and a final dehydration .
Molecular Structure Analysis
The molecular structure of levosulpiride includes a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure also includes a benzamide moiety .
Physical And Chemical Properties Analysis
The molecular weight of levosulpiride is 341.140927 dalton . The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 8 .
Future Directions
properties
IUPAC Name |
3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O3/c1-4-20-7-5-6-10(20)9-19-16(21)13-14(22-2)11(17)8-12(18)15(13)23-3/h8,10H,4-7,9H2,1-3H3,(H,19,21)/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQKBQNMKHVABS-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3,5-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,6-dimethoxybenzamide |
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